molecular formula C11H8FN B070266 2-Fluoro-6-phenylpyridine CAS No. 180606-17-1

2-Fluoro-6-phenylpyridine

Cat. No. B070266
CAS RN: 180606-17-1
M. Wt: 173.19 g/mol
InChI Key: AXSUBWDOWSHTSC-UHFFFAOYSA-N
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Description

2-Fluoro-6-phenylpyridine (2FPP) is a synthetic organic compound with a wide range of applications in the fields of medicinal chemistry and materials science. It is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals and polymers. 2FPP is also used in the synthesis of biologically active compounds and as an analytical reagent. In addition, it has potential applications in the field of nanotechnology and materials science.

Scientific Research Applications

Selective C-H Fluorination

The compound plays a crucial role in the selective C-H fluorination of pyridines and diazines . The reaction between 2-phenylpyridine and two equivalents of AgF2 in acetonitrile at room temperature forms 2-fluoro-6-phenylpyridine . This process is significant in the field of organic chemistry, particularly in the synthesis of complex molecules.

Synthesis of Fluorinated Pyridines

2-Fluoro-6-phenylpyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This property makes them valuable in various chemical reactions and syntheses.

Palladium-Catalyzed C-H Fluorosilylation

The synthesis of 2-Fluoro-6-phenylpyridines can be achieved through different synthetic pathways. One notable method involves the palladium-catalyzed C-H fluorosilylation of 2-phenylpyridines, leading to fluorosilylated 2-phenylpyridines in good to excellent yields. This method is significant in the field of organometallic chemistry.

Pharmaceutical Applications

Fluoropyridines, including 2-Fluoro-6-phenylpyridine, are used in the pharmaceutical industry. The presence of fluorine atoms in pharmaceuticals can improve their physical, biological, and environmental properties .

Agricultural Applications

Fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings in the agricultural industry . Compounds like 2-Fluoro-6-phenylpyridine can be used to develop new agricultural products with improved properties.

Radiobiology

Methods for the synthesis of F18-substituted pyridines, including 2-Fluoro-6-phenylpyridine, are of interest in radiobiology . These compounds can be used as potential imaging agents for various biological applications.

properties

IUPAC Name

2-fluoro-6-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSUBWDOWSHTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376546
Record name 2-fluoro-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-phenylpyridine

CAS RN

180606-17-1
Record name 2-fluoro-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 2,6-difluoropyridine (5.0 mL, 5.51 mmol) in anhydrous tetrahydrofuran (30 mL) and cool to −40° C. Add a solution of phenyl lithium (1.8 M hexanes, 30.6 mL) dropwise over 5 minutes. Stir the resulting purple reaction at −40° C. for 30 minutes and bring to room temperature. Quench the reaction with water and extract the solution with ethyl acetate several times. Combine the organic extracts, dry over magnesium sulfate, filter and evaporate onto silica gel. Purification by flash column chromatography yields 2-fluoro-6-phenylpyridine 1.0 g (12%) as a yellow oil.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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